1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

Descripción general

Descripción

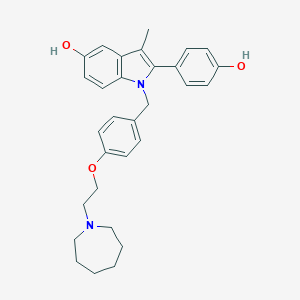

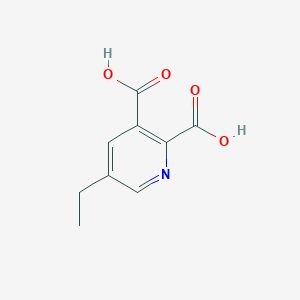

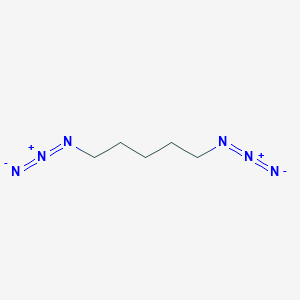

1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is a compound with the molecular formula C12H14N2O and a molecular weight of 202.257 . It is an impurity of Edaravone, a medication used for recovery from stroke .

Synthesis Analysis

The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl ring and an ethoxy group . The InChI Key for this compound is UMVWFSPNDNDOJJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .Aplicaciones Científicas De Investigación

Annular Tautomerism

- Compounds with a phenol residue, including variants of NH-pyrazoles, exhibit complex patterns of hydrogen bonds and unique tautomerism in solution and solid state, as identified through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Electron Transfer and Host-Guest Interactions

- Pyrazole ester derivatives demonstrate selective induced polarization through electron transfer in acetone, with potential implications for molecular recognition and stability studies (Tewari et al., 2014).

Synthesis of Derivatives for Anticancer Research

- Derivatives of 3-phenyl-1H-pyrazole have been synthesized for their potential role in cancer molecular targeted therapy, showing specific inhibition of tumor cell proliferation (Xiaobo Liu et al., 2017).

Structural and Spectral Investigations

- Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combines experimental and theoretical studies to understand its structure, using techniques like X-ray diffraction and DFT (Viveka et al., 2016).

Antibacterial Activity

- Novel derivatives of 1-phenyl-3-ethoxy-5-methyl-1H-pyrazole have shown significant antibacterial activity, indicating potential applications in antimicrobial drug development (Rai et al., 2009).

Ultrasound-mediated Synthesis

- Ultrasound irradiation has been used to synthesize bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, highlighting an environmentally friendly and efficient approach (Shabalala et al., 2020).

Auxin Activities of Acylamides

- Acylamides with substituted-1H-pyrazole-5-formic acid exhibit auxin activities, offering insights into their potential use in agricultural applications (Yue et al., 2010).

Mecanismo De Acción

While the specific mechanism of action for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is not mentioned in the search results, it is known that it is an impurity of Edaravone . Edaravone is known to act as a free radical scavenger, reducing oxidative stress in the brain, which is beneficial in the recovery from stroke .

Direcciones Futuras

While specific future directions for 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole were not found in the search results, pyrazole derivatives are of interest in various fields including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse biological activities make them promising candidates for future research and development .

Propiedades

IUPAC Name |

3-ethoxy-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)14(13-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVWFSPNDNDOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)